(1,2-Dibromoethyl)(triphenyl)silane
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Overview
Description
(1,2-Dibromoethyl)(triphenyl)silane is an organosilicon compound with the molecular formula C20H18Br2Si It is characterized by the presence of a silicon atom bonded to a 1,2-dibromoethyl group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dibromoethyl)(triphenyl)silane typically involves the reaction of triphenylsilane with 1,2-dibromoethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
(C6H5)3SiH+BrCH2CH2Br→(C6H5)3SiCH2CH2Br2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific reaction environments to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dibromoethyl)(triphenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 1,2-dibromoethyl group can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while reduction and oxidation reactions can produce different silane derivatives.
Scientific Research Applications
(1,2-Dibromoethyl)(triphenyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1,2-Dibromoethyl)(triphenyl)silane involves its interaction with specific molecular targets and pathways. The bromine atoms in the 1,2-dibromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenyl groups provide stability and influence the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (1,2-Dichloroethyl)(triphenyl)silane
- (1,2-Diiodoethyl)(triphenyl)silane
- (1,2-Dibromoethyl)(trimethyl)silane
Uniqueness
(1,2-Dibromoethyl)(triphenyl)silane is unique due to the presence of both bromine atoms and phenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
61979-36-0 |
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Molecular Formula |
C20H18Br2Si |
Molecular Weight |
446.2 g/mol |
IUPAC Name |
1,2-dibromoethyl(triphenyl)silane |
InChI |
InChI=1S/C20H18Br2Si/c21-16-20(22)23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
QBBXNPNIFVVTJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(CBr)Br |
Origin of Product |
United States |
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